molecular formula C8H6FNO3 B6327379 4-Methyl-3-nitro-benzoyl fluoride CAS No. 80277-50-5

4-Methyl-3-nitro-benzoyl fluoride

Cat. No.: B6327379
CAS No.: 80277-50-5
M. Wt: 183.14 g/mol
InChI Key: YSXWQZSNGUWEEE-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-benzoyl fluoride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a benzoyl fluoride group substituted with a methyl group at the 4-position and a nitro group at the 3-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-nitro-benzoyl fluoride typically involves the nitration of 4-methylbenzoyl fluoride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position of the benzene ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-nitro-benzoyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl fluoride group.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.

    Reduction: Reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide

Major Products Formed

    Substitution: Formation of substituted benzoyl derivatives.

    Reduction: Formation of 4-methyl-3-amino-benzoyl fluoride.

    Oxidation: Formation of 4-carboxy-3-nitro-benzoyl fluoride

Scientific Research Applications

4-Methyl-3-nitro-benzoyl fluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitro-benzoyl fluoride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial effects. The benzoyl fluoride group can participate in nucleophilic substitution reactions, modifying biological targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-nitrobenzoyl chloride: Similar structure but with a chloride group instead of fluoride.

    4-Methyl-3-nitrobenzoic acid: Similar structure but with a carboxyl group instead of fluoride.

    4-Methyl-3-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of fluoride

Uniqueness

4-Methyl-3-nitro-benzoyl fluoride is unique due to the presence of the benzoyl fluoride group, which imparts distinct reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-methyl-3-nitrobenzoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-5-2-3-6(8(9)11)4-7(5)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXWQZSNGUWEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604222
Record name 4-Methyl-3-nitrobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80277-50-5
Record name 4-Methyl-3-nitrobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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